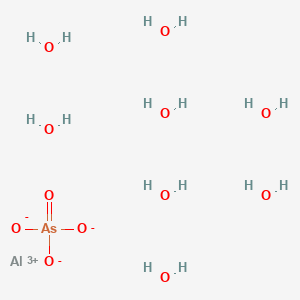
Aluminum;arsorate;octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum arsenate is an inorganic compound with the formula AlAsO4 . It is most commonly found as an octahydrate . It is a colorless solid that is produced by the reaction between sodium arsenate and a soluble aluminum salt .
Synthesis Analysis
Aluminum arsenate can be synthesized in a laboratory setting through the reaction of aluminum hydroxide (Al(OH)3) with arsenic acid (H3AsO4). This reaction results in the formation of aluminum arsenate and water . A synthetic hydrate of aluminum arsenate is produced by a hydrothermal method with the formulation Al2O3·3As2O5·10H2O .Molecular Structure Analysis
Aluminum arsenate adopts the α-quartz-type structure. The high-pressure form has a rutile-type structure in which aluminum and arsenic are six-coordinate .Physical And Chemical Properties Analysis
Aluminum arsenate is a colorless crystalline solid. It has a density of 3.25 g/cm^3 and a melting point of 1000 °C. It is insoluble in water .Safety and Hazards
Despite its usefulness, aluminum arsenate is associated with certain hazards, particularly concerning environmental and health safety. Its toxicity stems primarily from the arsenic content. Acute exposure may lead to gastrointestinal distress, including vomiting, abdominal pain, and diarrhea. Chronic exposure can result in more severe health issues, such as nerve damage, skin changes, and an increased risk of certain cancers .
Direcciones Futuras
To face the future challenges in the aluminum sector, it is necessary to improve knowledge of the micro- and mesoscopic mechanisms that explain the mechanical behavior of aluminum alloys. A deeper understanding of these mechanisms is necessary both in components in real use, and during the manufacturing processes .
Propiedades
IUPAC Name |
aluminum;arsorate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.AsH3O4.8H2O/c;2-1(3,4)5;;;;;;;;/h;(H3,2,3,4,5);8*1H2/q+3;;;;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNKHEXWDMIYLG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-][As](=O)([O-])[O-].[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAsH16O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647789 |
Source


|
| Record name | Aluminium arsorate--water (1/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum;arsorate;octahydrate | |
CAS RN |
60763-04-4 |
Source


|
| Record name | Aluminium arsorate--water (1/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1629462.png)
![6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629464.png)

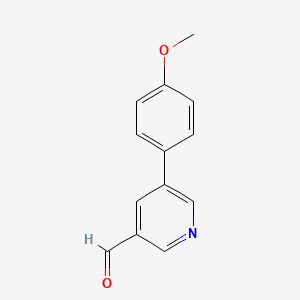

![5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629470.png)
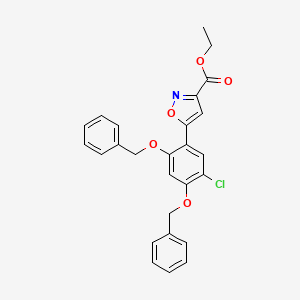
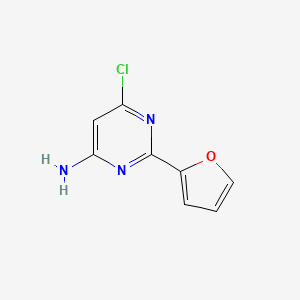

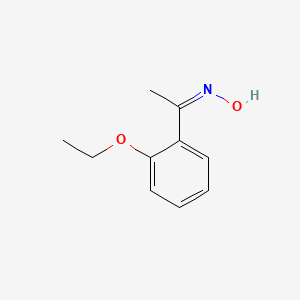
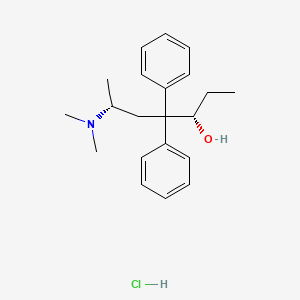
![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)

![1H-Furo[2,3-G]indazole](/img/structure/B1629482.png)